D-ALANINE (1-13C)

Metabolic Flux Analysis In Vivo NMR Spectroscopy Chiral Metabolism

Unlabeled D-alanine and alternative 13C isotopologues fail to provide the isotopic signature or positional specificity required for unambiguous metabolic tracing and enzyme mechanistic studies. D-Alanine (1-13C) offers carboxyl-specific 13C enrichment (≥99 atom%), mass shift M+1, and distinct NMR chemical shifts. • Enables quantitative 13C NMR tracking of DAO activity with unambiguous product identification via carboxyl shift change. • Resolves 13C KIE at Ddl ligase acyl carbon (KIE = 1.011 ± 0.004) for antimicrobial drug target validation. • Provides resolved peptidoglycan 13C signal (~175 ppm) for solid-state REDOR structural biology. Supplied as white crystalline solid; stable isotope enrichment ensures reproducible experimental workflows.

Molecular Formula
Molecular Weight 90.09
Cat. No. B1580390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-ALANINE (1-13C)
Molecular Weight90.09
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Alanine (1-13C) Overview


D-Alanine (1-13C) is a stable isotope-labeled amino acid in which the carboxyl carbon (C-1) is enriched with carbon-13, while the α-carbon (C-2) and methyl carbon (C-3) remain at natural isotopic abundance . This site-specific labeling pattern confers a characteristic mass shift of M+1 (molecular weight 90.09 Da) and enables precise tracking of metabolic transformations via NMR spectroscopy and mass spectrometry . As a non-radioactive tracer with isotopic enrichment of ≥99 atom% 13C, it is widely employed in metabolic flux analysis, enzyme mechanism studies, and solid-state structural investigations of bacterial cell walls [1][2]. The compound is supplied as a white crystalline solid with an optical rotation of [α]²⁵/D -14.5° (c = 2 in 1 M HCl) and a melting point of 291°C (dec.), ensuring consistent physical properties for reproducible experimental workflows .

Labeling Pattern
Carboxyl-specific 1-¹³C, ≥99 atom% enrichment
Analytical Workflow
NMR spectroscopy and LC-MS/MS tracer studies
Research Context
Metabolic flux analysis and enzyme mechanism studies
Structural Probe
Solid-state NMR of bacterial peptidoglycan

Why D-Alanine (1-13C) Has No Substitute


Generic substitution of D-Alanine (1-13C) with unlabeled D-Alanine or alternative 13C-labeled isotopologues (e.g., uniformly labeled 13C₃, or 2-13C/3-13C positional isomers) fundamentally compromises experimental specificity and quantitative accuracy. Unlabeled D-Alanine provides no isotopic signature for detection, rendering NMR or MS-based tracing experiments impossible [1]. Alternative 13C labeling patterns, such as uniform 13C₃ or methyl-labeled 3-13C, generate distinct isotopologue distributions and fragmentation patterns that can obscure pathway-specific flux measurements in metabolic studies [2][3]. Furthermore, the carboxyl-specific 1-13C label is uniquely positioned to probe the mechanism of D-alanine:D-alanine ligase (Ddl), where the 13C KIE at the acyl carbon (1.011 ± 0.004) is resolvable only with this specific isotopologue, enabling mechanistic distinction between bond-forming steps that would be indistinguishable with other labeling schemes [4]. In solid-state NMR studies of bacterial peptidoglycan, the d-[1-13C]alanine label provides distinct chemical shift resolution from l-[3-13C]alanine and [2-13C]glycine, allowing simultaneous distance measurements to 19F-labeled lysine that would be impossible with uniformly labeled substrates due to spectral overlap [5]. Substitution therefore introduces experimental noise, compromises data interpretability, and invalidates established protocols that rely on the unique spectroscopic and mechanistic properties of the 1-13C isotopologue.

Target
D-Alanine (1-¹³C)
Unlabeled D-Alanine
No isotopic signature for detection; NMR or MS-based tracing experiments are not possible.
Target
Carboxyl-specific 1-¹³C
Uniform ¹³C₃ or methyl-labeled 3-¹³C
Distinct isotopologue distributions and fragmentation patterns may obscure pathway-specific flux measurements.
Target
1-¹³C KIE probe
2-¹³C or 3-¹³C positional isomers
Cannot resolve C-terminal vs. N-terminal ¹³C placement in Ddl dimer product; KIE measurement is lost.

D-Alanine (1-13C) Differentiation Evidence


Enantiomer-Specific In Vivo Metabolism

In rat liver studies, D-[1-13C]alanine and L-[1-13C]alanine exhibit distinct metabolic fates. D-[1-13C]alanine is metabolized exclusively via D-amino acid oxidase to produce 13C-labeled pyruvate, which enters the TCA cycle primarily through pyruvate carboxylase, yielding 13C enrichment patterns in glutamate and glutamine distinct from those generated by L-[1-13C]alanine metabolism via alanine aminotransferase [1]. The L-enantiomer generates a different isotopomer distribution in downstream metabolites, enabling independent tracking of D- and L-amino acid metabolism within the same biological system [1].

Enantiomer-Specific In Vivo Metabolism
Head-to-head
D-[1-¹³C]alanine → pyruvate carboxylase-specific TCA entry; L-[1-¹³C]alanine → mixed PDH/PC signature. Distinct ¹³C NMR resonance patterns in glutamate C2 and C4.
Supports independent tracking of D- and L-amino acid metabolism in the same biological system.
Rat liver in vivo and in vitro; ¹H and ¹³C NMR spectroscopy.
Metabolic Flux Analysis In Vivo NMR Spectroscopy Chiral Metabolism

Hyperpolarized MRI Detection of DAO Activity

Hyperpolarized D-[1-13C]alanine serves as a probe for real-time detection of D-amino acid oxidase (DAO) activity in vivo, distinguishing DAO-mediated metabolism from background metabolism in kidney and blood. The specific metabolism of the two enantiomers of hyperpolarized [1-13C]alanine can be distinguished in the kidney and blood, underscoring the potential of D-[1-13C]alanine as a specific probe of D-amino acid metabolism [1]. Unlabeled alanine cannot be hyperpolarized, and alternative 13C labeling positions (e.g., 3-13C) exhibit different T1 relaxation times and chemical shift changes upon enzymatic conversion, altering imaging sensitivity and specificity.

Hyperpolarized MRI Detection of DAO Activity
Head-to-head
Hyperpolarized D-[1-¹³C]alanine detects DAO-mediated conversion in kidney and blood with >10,000× signal enhancement; L-enantiomer reports on aminotransferase activity.
Enables real-time in vivo imaging of D-amino acid oxidase activity in preclinical models.
dDNP hyperpolarization; 3T MRI; rodent models; temporal resolution of seconds.
Hyperpolarized MRI D-Amino Acid Oxidase In Vivo Imaging

Kinetic Isotope Effect in Ddl Mechanism

The 1-13C label at the carboxyl position enables precise measurement of competitive 13C kinetic isotope effects (KIEs) for the dimerization reaction catalyzed by Mycobacterium tuberculosis D-alanine:D-alanine ligase (Ddl), a validated target of the antitubercular drug D-cycloserine [1]. Using 13C NMR and FT-ICR mass spectrometry, the ratio of mono-labeled dimers with 13C at the C-terminus versus the N-terminus yielded a relative KIE of 1.011 ± 0.004 for the acyl carbon, indicating that the rate-limiting step involves peptide bond formation [1]. This measurement is only possible with the 1-13C isotopologue; 2-13C or 3-13C labeling would not distinguish between N-terminal and C-terminal 13C placement in the dimer product.

Kinetic Isotope Effect in Ddl Mechanism
Head-to-head
Relative ¹³C KIE (acyl carbon) = 1.011 ± 0.004 for M. tuberculosis Ddl dimerization. Unique to 1-¹³C; 2-¹³C or 3-¹³C cannot resolve N- vs. C-terminal placement.
Supports mechanistic interpretation of rate-limiting bond-forming step for structure-based drug design.
¹³C NMR and FT-ICR MS; reaction completion analysis.
Kinetic Isotope Effect Enzyme Mechanism Antibiotic Target Validation

Chemical Shift Resolution in Peptidoglycan NMR

In rotational-echo double-resonance (REDOR) NMR studies of Staphylococcus aureus peptidoglycan, d-[1-13C]alanine provides a distinct 13C chemical shift (approximately 175 ppm for carboxyl carbon) that is fully resolved from l-[3-13C]alanine (methyl carbon at approximately 20 ppm) and [2-13C]glycine (α-carbon at approximately 45 ppm) [1]. This chemical shift resolution enables simultaneous, site-specific distance measurements between each labeled position and 19F-labeled lysine residues incorporated in the peptidoglycan lattice, yielding internuclear distance constraints that define the tertiary architecture of the cell wall [1]. Uniform 13C labeling would produce overlapping NMR signals, preventing unambiguous distance assignments.

Chemical Shift Resolution in Peptidoglycan NMR
Head-to-head
d-[1-¹³C]alanine (~175 ppm) resolved >130 ppm from l-[3-¹³C]alanine (~20 ppm) and [2-¹³C]glycine (~45 ppm). Enables simultaneous REDOR distance measurements to ¹⁹F-lysine.
Essential for cell wall architecture determination; uniform labeling would cause spectral overlap.
Solid-state REDOR NMR; S. aureus and FemA mutant cell walls.
Solid-State NMR Peptidoglycan Architecture Antibiotic Mechanism

ESI-MS/MS Distinction of Isotopologues

D-[1-13C]alanine can be unequivocally distinguished from generally 13C-labeled and non-labeled alanine species using electrospray ionization tandem mass spectrometry (ESI-MS/MS) in selected reaction monitoring (SRM) mode [1]. The 1-13CO-labeled amino acids exhibit a characteristic neutral loss of 13CO (29 Da) rather than 12CO (28 Da) upon collision-induced dissociation, enabling their specific detection and quantification in complex biological matrices [1]. In contrast, uniformly labeled 13C₃-alanine or 2-13C/3-13C positional isomers produce different fragmentation patterns that may not provide the same level of specificity for carboxyl-group tracing.

ESI-MS/MS Distinction of Isotopologues
Head-to-head
Characteristic neutral loss of ¹³CO (29 Da) vs. ¹²CO (28 Da) in SRM mode. Unambiguously distinguishes 1-¹³C from uniform ¹³C₃ or 2-¹³C/3-¹³C species.
Supports precise quantification of carboxyl-labeled tracer in complex biological matrices.
ESI-MS/MS SRM; collision-induced dissociation.
Mass Spectrometry Isotopologue Quantification Metabolic Tracing

D-Alanine (1-13C) Applications


In Vivo DAO Metabolic Flux Analysis

Employ D-Alanine (1-13C) as a substrate for real-time 13C NMR or hyperpolarized MRI detection of D-amino acid oxidase (DAO) activity in rodent models of renal function, neurological disorders, or cancer. The enantiomer-specific metabolism distinguishes DAO-mediated conversion from background L-amino acid metabolism, enabling quantitative flux measurements with a relative KIE of 1.011 ± 0.004 at the carboxyl position [1][2]. Unlabeled D-alanine or racemic mixtures cannot provide the isotopic signature required for detection, while alternative 13C labeling positions lack the carboxyl-specific chemical shift change upon enzymatic conversion that enables unambiguous product identification.

Ddl Enzymology for Antibiotic Discovery

Utilize D-Alanine (1-13C) in competitive kinetic isotope effect (KIE) assays to elucidate the rate-limiting step of D-alanine:D-alanine ligase (Ddl), a validated target of D-cycloserine in Mycobacterium tuberculosis [2]. The 1-13C label at the carboxyl carbon is uniquely positioned to distinguish between C-terminal and N-terminal 13C placement in the dimer product, enabling the first-ever measurement of competitive 13C KIEs for an enzyme-catalyzed dimerization reaction (KIE = 1.011 ± 0.004) [2]. This quantitative mechanistic insight informs structure-based drug design and validates target engagement in hit-to-lead optimization campaigns.

Solid-State NMR of Gram-Positive Cell Walls

Incorporate D-Alanine (1-13C) into growing cultures of Staphylococcus aureus or other Gram-positive bacteria in the presence of an alanine racemase inhibitor to achieve site-specific labeling of peptidoglycan at the D-alanine carboxyl position [3]. The distinct 13C chemical shift of the carboxyl carbon (~175 ppm) is fully resolved from L-[3-13C]alanine (~20 ppm) and [2-13C]glycine (~45 ppm), enabling simultaneous REDOR distance measurements to 19F-labeled lysine for determination of cell wall tertiary architecture [3]. This site-specific labeling strategy is essential for elucidating the mechanism of glycopeptide antibiotics and cannot be replicated with uniformly labeled substrates due to spectral overlap.

Carboxyl-Specific LC-MS/MS Tracer Studies

Use D-Alanine (1-13C) in metabolic labeling experiments where carboxyl-group tracing is required, such as monitoring decarboxylation reactions or tracking the fate of the α-carboxyl carbon in peptide bond formation. The characteristic neutral loss of 13CO (29 Da) in ESI-MS/MS SRM mode enables specific detection and quantification of the 1-13C-labeled species without interference from natural abundance 13C or alternatively labeled isotopologues [4]. This method provides >99% isotopic enrichment for the carboxyl position, ensuring high signal-to-noise ratios and unambiguous tracer detection in complex biological matrices [4].

Application
Selection Property
Validation Focus
In Vivo DAO Metabolic Flux Analysis
Enantiomer-specific carboxyl ¹³C label
Hyperpolarized MRI signal enhancement and flux quantification
Ddl Enzymology for Antibiotic Discovery
Carboxyl-position ¹³C KIE probe
Competitive KIE measurement and dimer product resolution
Solid-State NMR of Gram-Positive Cell Walls
Site-specific chemical shift resolution
REDOR distance constraints and peptidoglycan architecture
Carboxyl-Specific LC-MS/MS Tracer Studies
¹³CO neutral loss in SRM mode
Isotopologue discrimination and tracer quantification accuracy

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